(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Description
(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19(22-7-3-4-8-22)15-9-16(20(24)25)12-21(11-15)13-17-10-14-5-1-2-6-18(14)26-17/h1-2,5-6,10,15-16H,3-4,7-9,11-13H2,(H,24,25)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVXMWJYCIQGBN-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CC4=CC=CC=C4O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2C[C@@H](CN(C2)CC3=CC4=CC=CC=C4O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine as a starting material, which is then coupled with the benzofuran derivative under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is introduced through a series of reactions, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic strategies and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted benzofurans.
Scientific Research Applications
(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
(3S,5S)-1-(1-benzofuran-2-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
